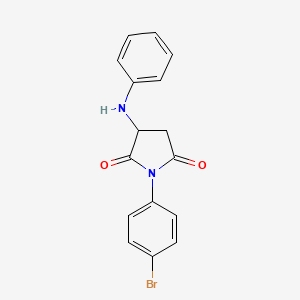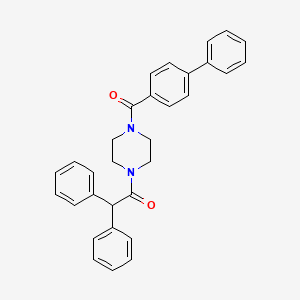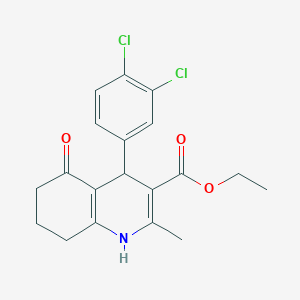![molecular formula C17H11BrClN5 B5190992 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyridazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the accumulation of damaged DNA in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in inflammation and immune responses. This makes it a promising candidate for the development of new anti-inflammatory and immunosuppressive drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several potential future directions for research on 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of research is in the development of new anti-cancer drugs based on this compound. Another area of research is in the development of new anti-inflammatory and immunosuppressive drugs. Additionally, future research could focus on further understanding the mechanism of action of this compound and identifying other potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been reported in several research papers. One of the most commonly used methods involves the reaction of 4-bromobenzonitrile and 4-chloroaniline with 3-aminopyrazole in the presence of a catalyst such as palladium acetate. The resulting intermediate is then treated with a reagent such as sodium hydride to produce the final product.
Applications De Recherche Scientifique
3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-12-3-1-11(2-4-12)17-22-21-16-10-9-15(23-24(16)17)20-14-7-5-13(19)6-8-14/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOZPGDEIWZQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NC4=CC=C(C=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)


![2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5190983.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)